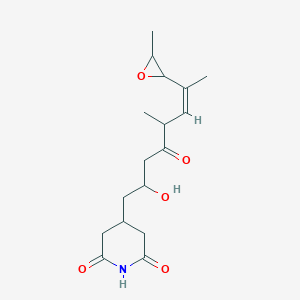
Antibiotic S 632-B1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibiotic resistance is a growing concern worldwide, and there is an urgent need for the development of new antibiotics to combat multidrug-resistant bacteria. Antibiotic S 632-B1 is a novel antibacterial agent that has shown promising results in preclinical studies.
Mécanisme D'action
The exact mechanism of action of Antibiotic S 632-B1 is not fully understood, but it is believed to inhibit bacterial cell wall synthesis by targeting the peptidoglycan biosynthesis pathway. The compound has also been shown to disrupt bacterial membrane integrity and induce bacterial cell lysis.
Effets Biochimiques Et Physiologiques
Antibiotic S 632-B1 has been shown to have low toxicity and minimal effects on mammalian cells. The compound has also been shown to have good pharmacokinetic properties, including high stability and bioavailability. In animal studies, Antibiotic S 632-B1 has demonstrated potent antibacterial activity against systemic infections caused by multidrug-resistant bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Antibiotic S 632-B1 is its broad-spectrum antibacterial activity against a range of multidrug-resistant bacteria. The compound also has low toxicity and good pharmacokinetic properties, making it a promising candidate for further development. However, one of the limitations of Antibiotic S 632-B1 is its limited availability, as it is a natural product that can only be obtained through fermentation.
Orientations Futures
There are several future directions for the development of Antibiotic S 632-B1. One potential direction is the optimization of the synthesis method to improve yield and purity. Another direction is the development of analogs with improved antibacterial activity and pharmacokinetic properties. Additionally, further studies are needed to fully elucidate the mechanism of action of Antibiotic S 632-B1 and to investigate its potential for combination therapy with other antibiotics.
Conclusion
Antibiotic S 632-B1 is a promising antibacterial agent that has shown potent activity against multidrug-resistant bacteria in preclinical studies. The compound has low toxicity and good pharmacokinetic properties, making it a promising candidate for further development. Future research should focus on optimizing the synthesis method, developing analogs with improved properties, and investigating the compound's mechanism of action and potential for combination therapy.
Méthodes De Synthèse
Antibiotic S 632-B1 is a natural product that was first isolated from the fermentation broth of Streptomyces sp. S 632-B1. The synthesis of Antibiotic S 632-B1 involves the fermentation of Streptomyces sp. S 632-B1, followed by extraction, purification, and characterization of the compound. The chemical structure of Antibiotic S 632-B1 has been elucidated using various spectroscopic techniques, including NMR, MS, and IR.
Applications De Recherche Scientifique
Antibiotic S 632-B1 has been extensively studied for its antibacterial activity against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecium (VRE), and multidrug-resistant Pseudomonas aeruginosa. The compound has also shown activity against biofilm-forming bacteria, which are notoriously difficult to treat with conventional antibiotics.
Propriétés
Numéro CAS |
121995-32-2 |
|---|---|
Nom du produit |
Antibiotic S 632-B1 |
Formule moléculaire |
C17H25NO5 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
4-[(Z)-2-hydroxy-5-methyl-7-(3-methyloxiran-2-yl)-4-oxooct-6-enyl]piperidine-2,6-dione |
InChI |
InChI=1S/C17H25NO5/c1-9(4-10(2)17-11(3)23-17)14(20)8-13(19)5-12-6-15(21)18-16(22)7-12/h4,9,11-13,17,19H,5-8H2,1-3H3,(H,18,21,22)/b10-4- |
Clé InChI |
JEIOGENOOQCFDS-WMZJFQQLSA-N |
SMILES isomérique |
CC1C(O1)/C(=C\C(C)C(=O)CC(CC2CC(=O)NC(=O)C2)O)/C |
SMILES |
CC1C(O1)C(=CC(C)C(=O)CC(CC2CC(=O)NC(=O)C2)O)C |
SMILES canonique |
CC1C(O1)C(=CC(C)C(=O)CC(CC2CC(=O)NC(=O)C2)O)C |
Synonymes |
antibiotic S 632-B1 antibiotic S 632-B2 S-632-B(1) S-632-B(2) S632-B1 S632-B2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(1R,2R,3R)-3-Hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid;hydroxymethyl acetate](/img/structure/B56048.png)
![(2R,3R,4S)-3-acetamido-2-[(1R,2S)-3-(4-azido-2-nitrophenyl)sulfanyl-1,2-dihydroxypropyl]-4-hydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B56050.png)

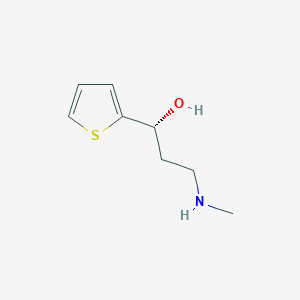
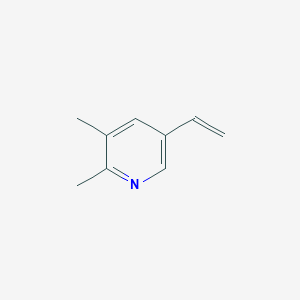

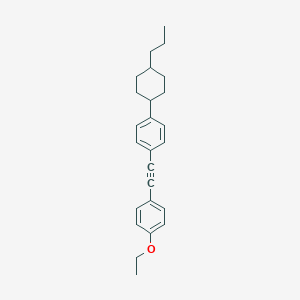
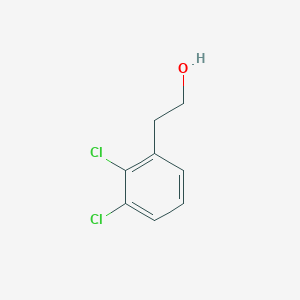
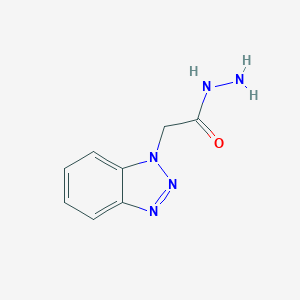
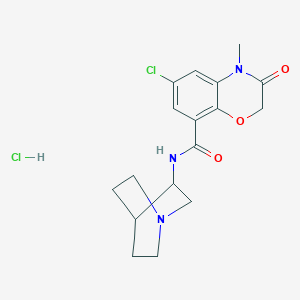
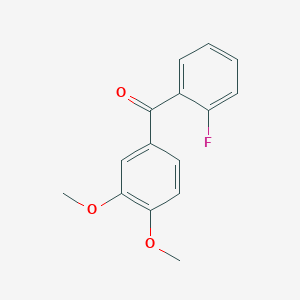
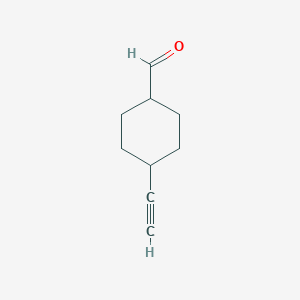
![3'-Amino-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B56076.png)
![4-[1,2-Dimethyl-6-(2-trimethylsilylethoxymethoxy)cyclohexyl]but-3-en-2-one](/img/structure/B56078.png)